molecular formula C21H22N2O3S2 B2736634 (Z)-N-(3-(4-ethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873811-08-6

(Z)-N-(3-(4-ethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2736634
CAS No.: 873811-08-6
M. Wt: 414.54
InChI Key: LSBSILUQDMJMMQ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(4-ethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-(4-ethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a novel compound with potential therapeutic applications. Its unique structure includes a thiazole moiety and an ethylphenyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C17H20N2O3S2C_{17}H_{20}N_2O_3S_2, and it has a molecular weight of 364.48 g/mol. The structural features include:

  • Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Ethylphenyl Group : May enhance lipophilicity and cellular uptake.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Its structure allows it to bind to proteins, potentially modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study evaluating related thiazole derivatives found that compounds with similar structural motifs displayed potent antibacterial and antifungal activities against various pathogens. The compound's potential effectiveness against Gram-positive and Gram-negative bacteria could be explored further through:

Pathogen Activity
Staphylococcus aureusActive
Escherichia coliActive
Candida albicansActive

Anti-inflammatory Properties

Thiazole derivatives have been reported to possess anti-inflammatory effects. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Studies

  • Antibacterial Screening :
    A study conducted on thiazole derivatives showed that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the phenyl group enhanced antimicrobial efficacy.
  • Cytotoxicity Assays :
    Cytotoxicity tests on cancer cell lines demonstrated that thiazole-based compounds could induce apoptosis in tumor cells. This suggests potential applications in cancer therapy.

Properties

IUPAC Name

N-[3-(4-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-15-7-9-17(10-8-15)23-18-12-28(25,26)13-19(18)27-21(23)22-20(24)16-6-4-5-14(2)11-16/h4-11,18-19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBSILUQDMJMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.